4-(4-Cyanobenzoyl)isoquinoline
Overview
Description
4-(4-Cyanobenzoyl)isoquinoline is a heterocyclic compound with the molecular formula C17H10N2O and a molecular weight of 258.27 . It is a derivative of isoquinoline, a class of compounds that are aromatic polycyclic and contain an isoquinoline moiety .
Synthesis Analysis
The synthesis of isoquinoline derivatives like 4-(4-Cyanobenzoyl)isoquinoline often involves various methods such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 4-(4-Cyanobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . This structure is characteristic of isoquinoline derivatives .Physical And Chemical Properties Analysis
4-(4-Cyanobenzoyl)isoquinoline has a predicted boiling point of 497.1±25.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 2.61±0.10 .Scientific Research Applications
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- Isoquinolines, including derivatives like “4-(4-Cyanobenzoyl)isoquinoline”, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- They have been used in the development of various drugs due to their diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
- The methods of application or experimental procedures often involve synthetic approaches to harness the bioactive quinolines .
- The results or outcomes obtained have shown substantial efficacies for future drug development .
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- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
- The methods of application or experimental procedures often involve catalyst-free processes in water .
- The results or outcomes obtained have provided creative inspiration and expanded novel ideas for researchers in this field .
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C-4 Alkylation of Isoquinolines
- A simple method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile .
- The reaction shows tolerance for substitution at C-3, and C-5−C-8 positions as well as allowing some variation of the vinyl ketone electrophiles .
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Temporary Dearomatization Strategy
- This strategy involves a simple method for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile .
- The reaction shows tolerance for substitution at C-3, and C-5−C-8 positions as well as allowing some variation of the vinyl ketone electrophiles .
- The products contain a carbonyl that can act as a synthetic handle for further manipulations giving esters, amines, or simple alkyl products .
- Green and Clean Syntheses
- Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
- The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Safety And Hazards
properties
IUPAC Name |
4-(isoquinoline-4-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c18-9-12-5-7-13(8-6-12)17(20)16-11-19-10-14-3-1-2-4-15(14)16/h1-8,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIDWDINSQCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279252 | |
Record name | 4-(4-Isoquinolinylcarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanobenzoyl)isoquinoline | |
CAS RN |
1187167-84-5 | |
Record name | 4-(4-Isoquinolinylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Isoquinolinylcarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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